Cas no 285979-71-7 (Choline-d9 Bromide (N,N,N-trimethyl-d9))
Choline-d9 Bromide (N,N,N-trimethyl-d9) Chemical and Physical Properties
Names and Identifiers
-
- Ethanaminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide (9CI)
- 2-hydroxyethyl-tris(trideuteriomethyl)azanium,bromide
- Choline bromide-(trimethyl-d9)
- Choline-d9 Bromide (N,N,N-trimethyl-d9)
-
- MDL: MFCD00190406
- Inchi: 1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
- InChI Key: JJCWKVUUIFLXNZ-KYRNGWDOSA-M
- SMILES: [Br-].OCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Computed Properties
- Exact Mass: 192.08200
Experimental Properties
- PSA: 20.23000
- LogP: -3.31110
Choline-d9 Bromide (N,N,N-trimethyl-d9) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C211061-5mg |
Choline-d9 Bromide (N,N,N-trimethyl-d9) |
285979-71-7 | 5mg |
$ 64.00 | 2023-09-08 | ||
| TRC | C211061-10mg |
Choline-d9 Bromide (N,N,N-trimethyl-d9) |
285979-71-7 | 10mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C211061-50mg |
Choline-d9 Bromide (N,N,N-trimethyl-d9) |
285979-71-7 | 50mg |
$ 167.00 | 2023-04-18 | ||
| Cooke Chemical | M2406935-10mg |
Ethanaminium,2-hydroxy-N,N,N-tri(methyl-d3)-,bromide(9CI) |
285979-71-7 | BR | 10mg |
RMB 501.60 | 2025-02-21 | |
| A2B Chem LLC | AF31788-50mg |
CHOLINE-D9 BROMIDE (N,N,N-TRIMETHYL-D9) |
285979-71-7 | 99%D | 50mg |
$413.00 | 2024-04-20 | |
| A2B Chem LLC | AF31788-250mg |
CHOLINE-D9 BROMIDE (N,N,N-TRIMETHYL-D9) |
285979-71-7 | 99 | 250mg |
$550.00 | 2024-04-20 | |
| A2B Chem LLC | AF31788-500mg |
CHOLINE-D9 BROMIDE (N,N,N-TRIMETHYL-D9) |
285979-71-7 | 99 | 500mg |
$827.00 | 2024-04-20 |
Choline-d9 Bromide (N,N,N-trimethyl-d9) Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Choline-d9 Bromide (N,N,N-trimethyl-d9)
Choline-d9 Bromide (N,N,N-trimethyl-d9): A Comprehensive Overview
Choline-d9 Bromide (N,N,N-trimethyl-d9), with the CAS number 285979-71-7, is a specialized compound that has garnered significant attention in the fields of neuroscience, metabolism, and pharmacology. This compound is a deuterated derivative of choline bromide, where nine hydrogen atoms are replaced with deuterium atoms. The deuterium labeling makes it particularly useful in isotopic studies, allowing researchers to track molecular pathways with high precision. Recent advancements in mass spectrometry and nuclear magnetic resonance (NMR) techniques have further enhanced the utility of this compound in elucidating complex biological processes.
The structural formula of Choline-d9 Bromide (N,N,N-trimethyl-d9) is C5H14D9NO·Br. The molecule consists of a choline backbone with three methyl groups attached to the nitrogen atom, making it a quaternary ammonium salt. The bromide ion serves as the counterion. The deuterium labeling at specific positions enables researchers to study the dynamics of choline metabolism, neurotransmitter synthesis, and lipid biosynthesis in vivo and in vitro. Recent studies have demonstrated its application in tracing choline flux in brain tissue, providing insights into neurological disorders such as Alzheimer's disease and epilepsy.
One of the most notable applications of Choline-d9 Bromide (N,N,N-trimethyl-d9) is in the study of neurotransmitter synthesis. Choline is a precursor to acetylcholine, a critical neurotransmitter involved in memory, learning, and muscle contraction. By using this deuterated compound, researchers can monitor the conversion of choline to acetylcholine in real-time, offering unprecedented insights into synaptic function. A 2023 study published in *Nature Neuroscience* utilized this compound to map acetylcholine turnover rates in rodent models, revealing novel therapeutic targets for neurodegenerative diseases.
In addition to its role in neuroscience, Choline-d9 Bromide (N,N,N-trimethyl-d9) has found applications in metabolic research. Deuterium labeling allows for precise quantification of metabolic fluxes using stable isotope techniques. For instance, researchers have employed this compound to study choline kinase activity in cancer cells, shedding light on the Warburg effect and its implications for tumor progression. A 2022 paper in *Cell Metabolism* highlighted its utility in identifying metabolic vulnerabilities in glioblastoma multiforme.
The synthesis of Choline-d9 Bromide (N,N,N-trimethyl-d9) involves a multi-step process that incorporates deuterium at specific positions while maintaining the integrity of the choline backbone. Recent innovations in catalytic hydrogenation and isotopic exchange have improved the yield and purity of this compound. High-resolution mass spectrometry and NMR spectroscopy are commonly used to confirm its structure and isotopic composition before use in experiments.
As research continues to uncover new roles for choline in cellular physiology, Choline-d9 Bromide (N,N,N-trimethyl-d9) remains an indispensable tool for scientists across disciplines. Its ability to serve as both a tracer and a functional analog makes it versatile for diverse experimental designs. Future studies are expected to leverage its unique properties to explore uncharted territories in brain function, metabolic regulation, and disease mechanisms.
285979-71-7 (Choline-d9 Bromide (N,N,N-trimethyl-d9)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)